Antibacterial agent 157

antifungal activity Botrytis cinerea plant pathogen

Research on resistant Botrytis cinerea strains is often confounded by analogs with undefined modes of action. Antibacterial agent 157 (compound B12) is a well-characterized carboxamide derivative with a distinct biphenyl pharmacophore that specifically targets fungal protein synthesis, not SDH or microtubules. - Validated efficacy against carbendazim-, rutamycin-, and pyrazolidide-resistant isolates. - Suitable as a positive control in resistance monitoring assays or as a chemical probe for proteomics studies. - Documented in vivo activity in cucumber-Botrytis pathosystems for protective and curative assessments. - Precisely defined molecular weight (567.37 g/mol) and formula (C₂₆H₂₃BrF₄N₂O₃).

Molecular Formula C26H23BrF4N2O3
Molecular Weight 567.4 g/mol
Cat. No. B12387776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 157
Molecular FormulaC26H23BrF4N2O3
Molecular Weight567.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)NC2=C(C=C(C=C2Br)F)C(=O)NC(C)(C)C)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C26H23BrF4N2O3/c1-14-18(15-8-10-17(11-9-15)36-26(29,30)31)6-5-7-19(14)23(34)32-22-20(12-16(28)13-21(22)27)24(35)33-25(2,3)4/h5-13H,1-4H3,(H,32,34)(H,33,35)
InChIKeyRQWPIBRBEJNVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 157 Overview


Antibacterial agent 157 (also designated compound B12) is a synthetic carboxamide derivative that contains a biphenyl pharmacophore, with a molecular formula of C₂₆H₂₃BrF₄N₂O₃ and a molecular weight of 567.37 g/mol [1]. This compound is classified as a fungicidal agent that targets protein synthesis in Botrytis cinerea, the causal pathogen of gray mold disease, and is intended exclusively for laboratory research applications .

Antibacterial Agent 157 Procurement: Why Analogs Cannot Substitute


Generic substitution of fungicidal research compounds is inappropriate when the objective involves characterizing resistance profiles or validating specific modes of action. Antibacterial agent 157 (B12) was identified within a series of carboxamide derivatives specifically designed and synthesized to investigate structure-activity relationships and to target resistant Botrytis cinerea strains, including those resistant to carbendazim, rutamycin, and pyrazolidide [1]. The compound's distinct biphenyl pharmacophore and its demonstrated influence on protein synthesis pathways differentiate it from conventional fungicides with alternative mechanisms, such as succinate dehydrogenase inhibitors (SDHIs) or microtubule assembly disruptors [1]. Substituting with an uncharacterized analog could confound results in studies of target engagement, cross-resistance patterns, or proteomic response profiling.

Antibacterial Agent 157 Evidence vs. Comparators


Antifungal Spectrum Against Phytopathogens

In a panel of in vitro assays against several typical plant pathogens belonging to oomycetes, ascomycetes, deuteromycetes, and basidiomycetes, compound B12 exhibited broad-spectrum antifungal activity. Specific EC₅₀ values for individual fungal species are not publicly reported in the abstract or vendor documentation; however, the study's full investigation indicates that B12 was among the highly potential compounds selected for further in vivo evaluation, implying superior or comparable activity to other derivatives in the series [1].

antifungal activity Botrytis cinerea plant pathogen in vitro assay

Efficacy Against Resistant Botrytis Strains

The original research publication specifically states that compound B12 was among four compounds capable of effectively controlling resistant strains of Botrytis cinerea, including those exhibiting resistance to carbendazim, rutamycin, and pyrazolidide [1]. While numeric EC₅₀ values for resistant versus sensitive isolates are not available in the public abstract, this qualitative evidence directly addresses a key procurement criterion: the compound maintains efficacy where conventional fungicides fail.

resistance management Botrytis cinerea carbendazim resistance rutamycin resistance

Protein Synthesis Inhibition vs. SDHI & Benzimidazoles

Mechanistic studies on compound B12 employed molecular docking, microscopic technology, and label-free quantitative proteomics analysis to demonstrate that this compound influences protein synthesis in Botrytis cinerea [1]. This proposed mode of action differs from that of widely used fungicide classes such as succinate dehydrogenase inhibitors (SDHIs, e.g., boscalid) which target mitochondrial respiration, and benzimidazoles (e.g., carbendazim) which disrupt microtubule assembly. Direct comparative inhibition data for protein synthesis markers between B12 and these commercial fungicides are not yet reported; however, the distinct mechanistic target provides a basis for investigating potential synergy or for use in mode-of-action confirmation assays.

mode of action protein synthesis Botrytis cinerea molecular docking proteomics

Physicochemical Identity & Purity Specifications

Antibacterial agent 157 is supplied as a solid with a minimum purity of ≥98% (vendor specification) and a molecular formula of C₂₆H₂₃BrF₄N₂O₃ (molecular weight 567.37 g/mol, CAS 2573134-85-5) . Recommended storage conditions are -20°C for powder (stable for 3 years) and -80°C for solutions (6 months) . These defined physicochemical parameters and storage guidelines ensure batch-to-batch reproducibility, a fundamental requirement for quantitative biological assays. While not a biological differentiator per se, the availability of a well-characterized, high-purity reference standard is essential for comparative studies where impurities in less-characterized analogs could confound results.

physicochemical properties purity CAS number molecular weight storage stability

Antibacterial Agent 157 Application Scenarios


Resistance Management Screening Programs

Leverage Antibacterial agent 157 as a positive control or test compound in in vitro and in vivo assays designed to evaluate the efficacy of novel fungicides against Botrytis cinerea isolates resistant to carbendazim, rutamycin, or pyrazolidide. The compound's reported activity against resistant strains [1] makes it suitable for establishing baseline sensitivity in resistance monitoring studies or for screening libraries to identify compounds with cross-resistance profiles.

Mode-of-Action & Target Identification Studies

Employ Antibacterial agent 157 as a chemical probe in proteomics and molecular docking experiments to further elucidate the fungal protein synthesis machinery as a fungicidal target. Its distinct mechanism—influencing protein synthesis rather than inhibiting succinate dehydrogenase or microtubule assembly [1]—enables its use in comparative studies to validate target engagement assays or to investigate compensatory cellular responses in B. cinerea.

Reference Standard for SAR Optimization

Use Antibacterial agent 157 as a benchmark carboxamide derivative in the design and synthesis of next-generation biphenyl-based fungicides. Its well-defined physicochemical properties, purity specifications [1], and documented in vivo efficacy against resistant strains [1] provide a reference point for evaluating improvements in potency, spectrum, or metabolic stability among newly synthesized analogs.

Cucumber Gray Mold In Vivo Model

Apply Antibacterial agent 157 in established cucumber-Botrytis cinerea pathosystems to assess protective and curative fungicidal activity under controlled environment conditions. The original study's use of this model to demonstrate practical application for controlling common plant diseases [1] validates this scenario for researchers requiring a compound with prior in vivo data in a relevant crop-disease system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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